molecular formula C8H7NO B1318791 3-Hydroxy-4-methylbenzonitrile CAS No. 3816-66-8

3-Hydroxy-4-methylbenzonitrile

Cat. No. B1318791
Key on ui cas rn: 3816-66-8
M. Wt: 133.15 g/mol
InChI Key: UXNPMDKLHYMKBZ-UHFFFAOYSA-N
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Patent
US07241625B2

Procedure details

Into a reaction vessel was charged 4-cyano-2-aminotoluene (13) (132.0 g, 1.0 mol) and 6 N hydrochloric acid aqueous solution (800 ml), and an aqueous solution obtained by dissolving ice-cooled sodium nitrite (76.0 g, 1.1 mol) in water (320 ml) was dropped over 1.5 hours, further, the solution was stirred for approximately 20 hours under ref lux. To the reaction liquid was added toluene and extracted, then, a sodium hydroxide aqueous solution was added to the toluene layer to make the aqueous layer alkaline. The resulted aqueous layer was acidified with concentrated hydrochloric acid, then, extracted with ethyl acetate. The resulted ethyl acetate layer was washed with saturated saline, dried, and the solvent was distilled off under reduced pressure, to obtain 4-cyano-2-hydroxytoluene (14) (91.6 g, yield from (13) is 69%).
Quantity
132 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
reactant
Reaction Step One
Quantity
76 g
Type
reactant
Reaction Step Two
Name
Quantity
320 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([CH3:9])=[C:5](N)[CH:4]=1)#[N:2].Cl.N([O-])=[O:13].[Na+].C1(C)C=CC=CC=1>O>[C:1]([C:3]1[CH:8]=[CH:7][C:6]([CH3:9])=[C:5]([OH:13])[CH:4]=1)#[N:2] |f:2.3|

Inputs

Step One
Name
Quantity
132 g
Type
reactant
Smiles
C(#N)C1=CC(=C(C=C1)C)N
Name
Quantity
800 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
76 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
320 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
further, the solution was stirred for approximately 20 hours under ref lux
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
an aqueous solution obtained
DISSOLUTION
Type
DISSOLUTION
Details
by dissolving ice-
ADDITION
Type
ADDITION
Details
was dropped over 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
To the reaction liquid
EXTRACTION
Type
EXTRACTION
Details
extracted
ADDITION
Type
ADDITION
Details
a sodium hydroxide aqueous solution was added to the toluene layer
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The resulted ethyl acetate layer was washed with saturated saline
CUSTOM
Type
CUSTOM
Details
dried
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C(#N)C1=CC(=C(C=C1)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 91.6 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 68.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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